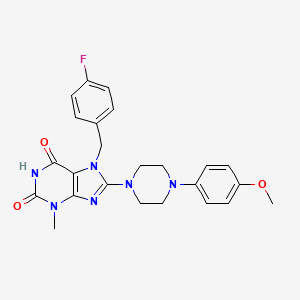![molecular formula C12H7F3N4O2 B2797625 3-Methyl-3'-[3-(trifluoromethyl)phenyl]-5,5'-bi-1,2,4-oxadiazole CAS No. 1775462-06-0](/img/structure/B2797625.png)
3-Methyl-3'-[3-(trifluoromethyl)phenyl]-5,5'-bi-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3'-[3-(trifluoromethyl)phenyl]-5,5'-bi-1,2,4-oxadiazole is a unique organic compound belonging to the family of 1,2,4-oxadiazoles, which are known for their diverse biological activities and versatile chemical reactivity. The compound features a trifluoromethyl group attached to a phenyl ring, enhancing its chemical stability and biological potency.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3'-[3-(trifluoromethyl)phenyl]-5,5'-bi-1,2,4-oxadiazole can be achieved through a series of well-defined organic reactions. One common method involves the reaction of 3-(trifluoromethyl)benzohydrazide with methyl nitrite under acidic conditions to form the desired product. The reaction typically takes place in an organic solvent such as ethanol, with the temperature carefully controlled to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for large-scale production. This often involves continuous flow reactors to maintain consistent reaction conditions, and automated systems to control the addition of reagents and removal of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, especially at the methyl group, leading to the formation of ketones or carboxylic acids.
Reduction: : Reduction reactions typically target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic media are commonly used.
Reduction: : Catalytic hydrogenation using palladium on carbon is a standard method.
Substitution: : Strong bases like sodium hydride or lithium diisopropylamide facilitate nucleophilic substitution.
Major Products
Oxidation: : Formation of 3-Methyl-3'-[3-(trifluoromethyl)phenyl]-5,5'-bi-1,2,4-oxadiazole carboxylic acids.
Reduction: : Formation of reduced heterocyclic compounds.
Substitution: : Derivatives with new functional groups replacing the trifluoromethyl group.
Applications De Recherche Scientifique
3-Methyl-3'-[3-(trifluoromethyl)phenyl]-5,5'-bi-1,2,4-oxadiazole has various applications in scientific research:
Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential antimicrobial and antifungal properties.
Medicine: : Explored for its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds with anti-inflammatory and anticancer activities.
Industry: : Used in the development of new materials with enhanced thermal and chemical stability.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : It can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Pathways Involved: : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes more effectively, thereby increasing its potency.
Comparaison Avec Des Composés Similaires
3-Methyl-3'-[3-(trifluoromethyl)phenyl]-5,5'-bi-1,2,4-oxadiazole is unique due to its specific functional groups and chemical properties. similar compounds include:
3-Methyl-5,5'-bi-1,2,4-oxadiazole: : Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
3-Trifluoromethyl-5,5'-bi-1,2,4-oxadiazole: : Similar structure but lacks the methyl group, leading to variations in its chemical behavior and applications.
3-Phenyl-5,5'-bi-1,2,4-oxadiazole: : The phenyl group provides distinct chemical properties compared to the trifluoromethyl-phenyl combination.
The presence of the trifluoromethyl group in this compound makes it more chemically stable and biologically active than its analogues, emphasizing its uniqueness and utility in various scientific fields.
Propriétés
IUPAC Name |
3-methyl-5-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4O2/c1-6-16-10(20-18-6)11-17-9(19-21-11)7-3-2-4-8(5-7)12(13,14)15/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEVLATURRUWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
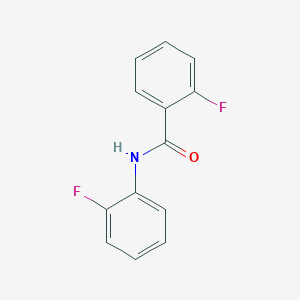
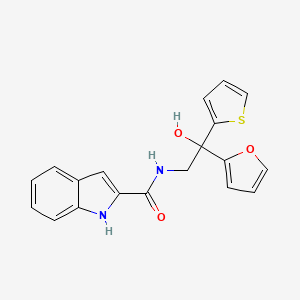

![6-(Tert-butylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2797546.png)
![N-(3,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2797548.png)
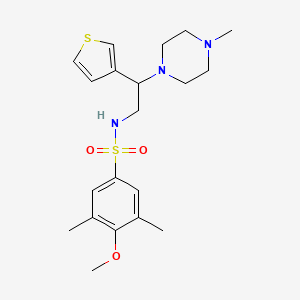
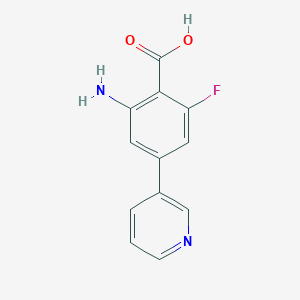
![Ethyl 6-acetyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2797554.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide](/img/structure/B2797555.png)
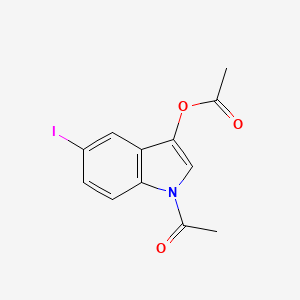
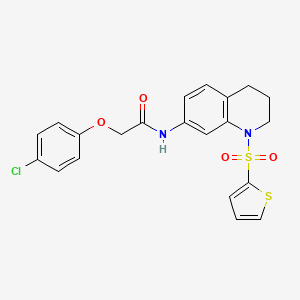
![methyl 3-(methylcarbamoyl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2797560.png)
![1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine](/img/structure/B2797561.png)
